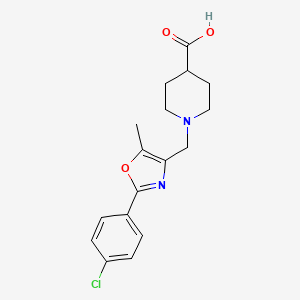
1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of CMPA involves several steps, including the condensation of 4-chlorobenzaldehyde with 2-amino-4-methyl-5-oxazolemethanol to form the oxazole ring. Subsequently, the piperidine ring is introduced via a Mannich reaction. The final step involves carboxylation of the piperidine nitrogen to yield the carboxylic acid group. Detailed synthetic pathways and reaction conditions are documented in the literature .
Aplicaciones Científicas De Investigación
Cancer Research
This compound shows potential in cancer treatment. One study describes the synthesis of related compounds which inhibit Aurora A, an enzyme that plays a key role in cell division. Inhibiting Aurora A may help in cancer treatment by preventing the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Neurological Applications
A compound structurally similar to 1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid was identified as a human dopamine D4 receptor ligand. This implies potential applications in neurological disorders, as dopamine receptors are critical in the central nervous system (M. Rowley et al., 1997).
Imaging Applications
Research indicates the synthesis of a compound for potential imaging of CB1 receptors using PET, a crucial technique in medical imaging. This application is significant for neurological and oncological imaging (J. Kumar et al., 2004).
Antimicrobial Activity
Studies demonstrate the synthesis and evaluation of compounds structurally related to this compound, showing antimicrobial activity. This suggests its potential in developing new antimicrobial agents (K. Anusevičius et al., 2014).
Molecular Interaction Studies
Research on similar compounds has focused on their interaction with specific receptors, such as the CB1 cannabinoid receptor. Understanding these interactions can lead to the development of new drugs for conditions like pain, obesity, and neurological disorders (J. Shim et al., 2002).
Synthesis and Chemical Studies
There is also significant research into the synthesis of related compounds, indicating the versatility of this compound in various chemical reactions and potential applications in medicinal chemistry (Zheng Rui, 2010).
Propiedades
IUPAC Name |
1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-11-15(10-20-8-6-13(7-9-20)17(21)22)19-16(23-11)12-2-4-14(18)5-3-12/h2-5,13H,6-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIJEARYXZKJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
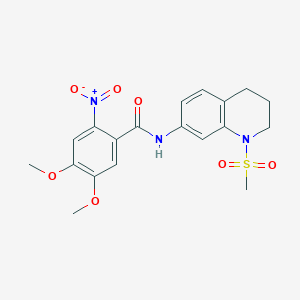
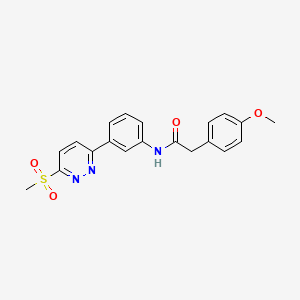


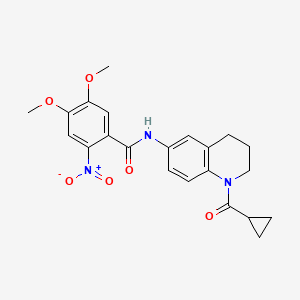
![N-(4-bromobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3298600.png)

![[1,1'-Biphenyl]-4-amine, 4'-(1-naphthalenyl)-N-phenyl-](/img/structure/B3298624.png)
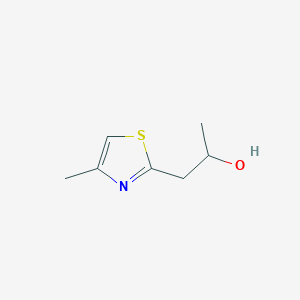
![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B3298641.png)
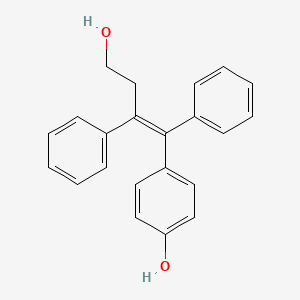

![3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3298666.png)

